Atractylenolide I Atractylenolide I Atractylenolide I is a natural product found in Atractylodes japonica, Atractylodes lancea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 73069-13-3
VCID: VC0190625
InChI: InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
SMILES: CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol

Atractylenolide I

CAS No.: 73069-13-3

Cat. No.: VC0190625

Molecular Formula: C15H18O2

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Atractylenolide I - 73069-13-3

Specification

Description Atractylenolide I is a natural product found in Atractylodes japonica, Atractylodes lancea, and other organisms with data available.
CAS No. 73069-13-3
Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
IUPAC Name (4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
Standard InChI InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
Standard InChI Key ZTVSGQPHMUYCRS-SWLSCSKDSA-N
Isomeric SMILES CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C
SMILES CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C
Canonical SMILES CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator